4-hydroxy-4aH-1,7-naphthyridin-2-one
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Overview
Description
4-Hydroxy-4aH-1,7-naphthyridin-2-one is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core with a hydroxyl group at the 4-position and a keto group at the 2-position, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4aH-1,7-naphthyridin-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a β-ketoester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4aH-1,7-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Amino and thio derivatives.
Scientific Research Applications
4-Hydroxy-4aH-1,7-naphthyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-4aH-1,7-naphthyridin-2-one involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer research, it can induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its use in the synthesis of gemifloxacin, an antibacterial agent.
1,5-Naphthyridine: Used in the development of metal complexes and has significant biological activities.
1,6-Naphthyridine: Studied for its anticancer properties and biomedical applications.
Uniqueness: 4-Hydroxy-4aH-1,7-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and keto groups provide versatile sites for chemical modification, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-hydroxy-4aH-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-5,11H |
InChI Key |
MUMXCMNFVAAKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC(=O)C=C(C21)O |
Origin of Product |
United States |
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